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Compound Name: 4-Hydroxy-3-isopropylbenzonitrile

Cat. No.: B2504789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide addresses the spectroscopic characterization of 4-hydroxy-3-
isopropylbenzonitrile. Despite a comprehensive search of available scientific databases,

experimental spectroscopic data (NMR, IR, MS) for this specific compound could not be

located. This suggests that the compound may not be widely synthesized or that its

characterization data has not been published in publicly accessible literature.

In lieu of direct data, this document provides a detailed overview of the spectroscopic data for

two closely related analogues: 4-isopropylbenzonitrile and 4-hydroxy-3-methoxybenzonitrile.

This information serves as a valuable reference point for researchers working with similar

molecular scaffolds. Furthermore, this guide outlines standardized experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, which can be applied to the analysis of 4-hydroxy-3-isopropylbenzonitrile upon its

synthesis.

Spectroscopic Data of Analogous Compounds
To aid in the potential identification and characterization of 4-hydroxy-3-
isopropylbenzonitrile, the following sections present spectroscopic data for structurally similar

compounds.
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4-isopropylbenzonitrile
4-isopropylbenzonitrile shares the core benzonitrile structure with an isopropyl substituent at

the 3-position relative to the nitrile group, but lacks the hydroxyl group.

Table 1: Spectroscopic Data for 4-isopropylbenzonitrile

Technique Parameter Observed Values

¹³C NMR Chemical Shift (δ)
Data not explicitly provided in

search results.

Mass Spec (GC-MS) m/z Ratios
Top Peak: 130, 2nd Highest:

103, 3rd Highest: 145[1]

IR (FTIR) Instrumentation Bruker Tensor 27 FT-IR[1]

4-hydroxy-3-methoxybenzonitrile
4-hydroxy-3-methoxybenzonitrile is another close analogue, featuring the 4-hydroxybenzonitrile

core with a methoxy group at the 3-position instead of an isopropyl group.

Table 2: Spectroscopic Data for 4-hydroxy-3-methoxybenzonitrile

Technique Parameter Observed Values

¹H NMR Instrumentation Varian A-60D[2]

¹³C NMR Source of Sample
Aldrich Chemical Company,

Inc., Milwaukee, Wisconsin[2]

Mass Spec (GC-MS) m/z Ratios
Top Peak: 134, 2nd Highest:

149, 3rd Highest: 106[2]

IR (FTIR) Sample Prep. KBr WAFER[2]

Experimental Protocols for Spectroscopic Analysis
The following are detailed, generalized methodologies for the spectroscopic characterization of

a synthesized compound such as 4-hydroxy-3-isopropylbenzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on

the solubility of the compound and its chemical stability.

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane

(TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Record the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100

MHz.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze

the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the

structure. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms in

the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or

KBr).
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KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide

(KBr) powder and press it into a thin, transparent disk.

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly on the ATR crystal.

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning

over the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will generate the spectrum, which is typically

plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Analysis: Identify characteristic absorption bands corresponding to specific functional groups

(e.g., O-H stretch for the hydroxyl group, C≡N stretch for the nitrile group, C-H stretches for

the isopropyl and aromatic groups).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-

MS) is a common technique.

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the separated ions to generate the mass spectrum.

Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight of the

compound. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of a chemical compound.

General Workflow for Spectroscopic Analysis

Spectroscopic Analysis
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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